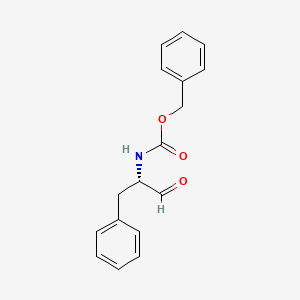

苄氧羰基-L-苯丙氨酸醛

描述

Cbz-L-Phenylalanine (Cbz-L-Phe) is an amino acid derivative that has been used in various scientific and medical research applications. It is a derivative of the essential amino acid L-phenylalanine and is commonly used in biochemistry and physiology research. Cbz-L-Phe has been studied for its ability to act as a substrate for various enzymes, as well as its potential to act as a drug target.

科学研究应用

-

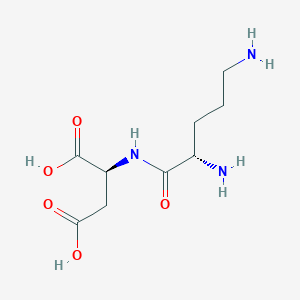

Non-Enzymatic Synthesis of Dipeptides

- Field : Chemical Engineering and Applied Chemistry

- Application Summary : Cbz-L-Phenylalaninal is used in the non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu .

- Method of Application : The synthesis is carried out using a reversed micellar system composed of bis(2-ethylhexyl) sodium sulfosuccinate (AOT) as a surfactant and isooctane. N,N’-dicyclohexylcarbodiimide (DCC) is used as a condensing agent .

- Results : The maximum yield of Cbz-Phe-Leu was 0.565 at 80 hours under optimum experimental conditions .

-

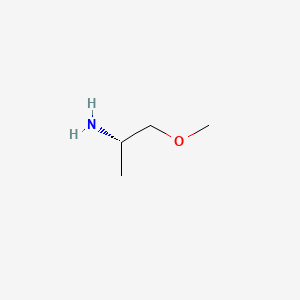

Biosynthesis of L-Phenylalanine

- Field : Microbial Cell Factories

- Application Summary : Cbz-L-Phenylalaninal is used in the biosynthesis of L-phenylalanine from inexpensive aromatic precursors .

- Method of Application : An artificial bioconversion process is developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). This process opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

- Results : The engineered E. coli containing the two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .

-

Pharmaceutical Industry

- Field : Biotechnology

- Application Summary : Cbz-L-Phenylalaninal is used in the pharmaceutical industry for the production of many key compounds . It is used in the immobilization of enzymes, which brings important industrial and environmental advantages such as simplified downstream processing or continuous process operations .

- Method of Application : The use of immobilized enzymes in industry is becoming a routine process for the manufacture of many key compounds in the pharmaceutical industry .

- Results : The large-scale applications of immobilized enzymes have benefits for the pharmaceutical industry .

-

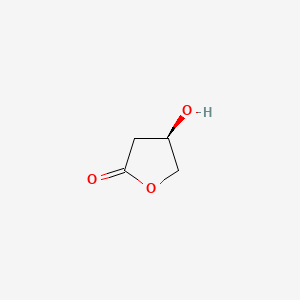

Protein Synthesis

- Field : Molecular Biology

- Application Summary : Cbz-L-Phenylalaninal is used in protein synthesis. It is extensively used in the synthesis of pharmaceutically active compounds, such as cephalosporin antibiotics, anticancer metallodrugs, and HIV protease inhibitors .

- Method of Application : Protein synthesis takes place within the nucleus and ribosomes of a cell and is regulated by DNA and RNA . Protein synthesis is a process in which polypeptide chains are formed from DNA sequences that code for combinations of single amino acids inside the cell .

- Results : The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .

-

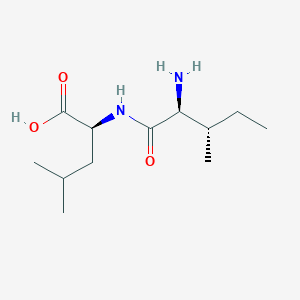

Peptide Synthesis

- Field : Biochemistry

- Application Summary : Cbz-L-Phenylalaninal is used in peptide synthesis. Peptides are synthesized by coupling the carboxyl group or C-terminus of one amino acid to the amino group or N-terminus of another .

- Method of Application : The process generally requires coupling agents and protecting groups . The synthesis lengthens the peptide from the C-terminus to the N-terminus .

- Results : This method is used to create a wide variety of peptides for various applications in research and medicine .

-

Drug Discovery and Development

- Field : Pharmacokinetics

- Application Summary : Cbz-L-Phenylalaninal is used in the discovery and development of new chemical entities as prospective drugs .

- Method of Application : Understanding of ADME (Absorption, Distribution, Metabolism, and Excretion) processes play a very significant role in selection and development of new chemical entity (NCE) as prospective drug .

- Results : Pharmacokinetics is key to understand and quantify the extent and duration of drug exposure, which is intimately linked to drug efficacy and safety, thereby helping to decide upon optimal doses and schedules in patients .

属性

IUPAC Name |

benzyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427338 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-Phenylalaninal | |

CAS RN |

59830-60-3 | |

| Record name | Cbz-L-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

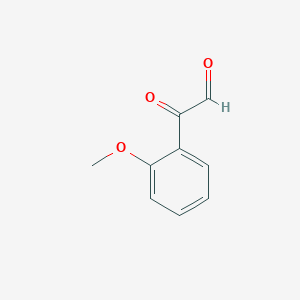

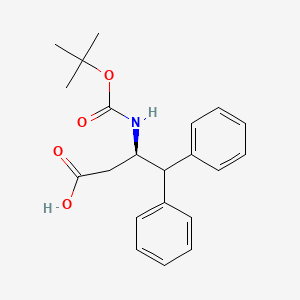

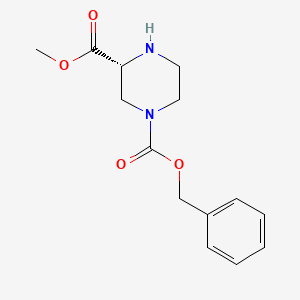

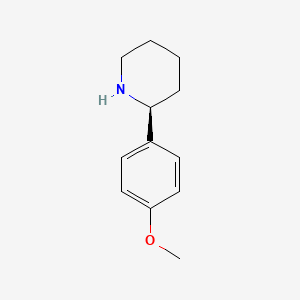

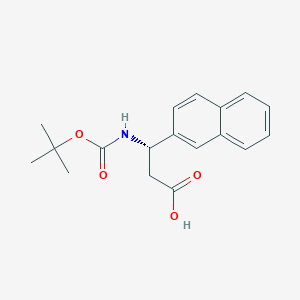

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]furan-3-ylacetyl chloride](/img/structure/B1588283.png)